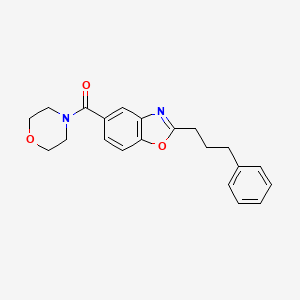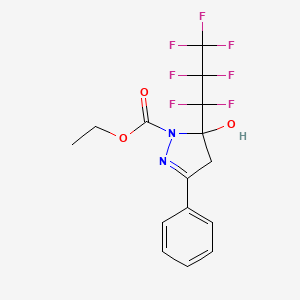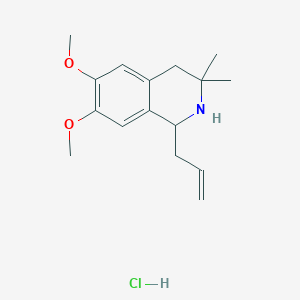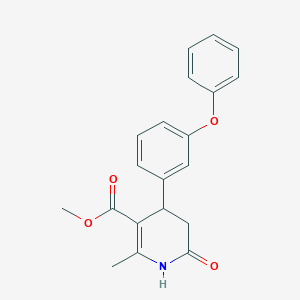
5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, commonly known as PHCCC, is a synthetic compound that has been extensively studied for its potential use in the treatment of various neurological disorders. PHCCC is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release in the brain.
Mecanismo De Acción
PHCCC acts as a positive allosteric modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is a G protein-coupled receptor that is primarily expressed in the brain. When 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole is activated by glutamate, it inhibits the release of neurotransmitters such as dopamine and GABA. PHCCC enhances the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the inhibitory effect of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole on neurotransmitter release.
Biochemical and physiological effects:
PHCCC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in the regulation of movement and reward. PHCCC has also been shown to reduce the release of GABA in the hippocampus, which is involved in the regulation of learning and memory. In addition, PHCCC has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PHCCC in lab experiments is that it is a highly selective and potent modulator of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole. This allows researchers to study the specific effects of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation without the potential confounding effects of other neurotransmitter systems. However, one limitation of using PHCCC in lab experiments is that it is a synthetic compound that may not accurately reflect the physiological effects of endogenous 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole activation.
Direcciones Futuras
There are a number of future directions for research on PHCCC. One area of interest is the potential use of PHCCC in the treatment of Parkinson's disease. PHCCC has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is the potential use of PHCCC in the treatment of anxiety and depression. PHCCC has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential therapeutic value in humans. Finally, further research is needed to determine the long-term safety and efficacy of PHCCC in humans.
Métodos De Síntesis
PHCCC is synthesized by reacting 2-(3-phenylpropyl)-1,3-benzoxazole with morpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
PHCCC has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. It has been shown to enhance the activity of 5-(4-morpholinylcarbonyl)-2-(3-phenylpropyl)-1,3-benzoxazole, which is involved in the regulation of dopamine release in the brain. PHCCC has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(23-11-13-25-14-12-23)17-9-10-19-18(15-17)22-20(26-19)8-4-7-16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELUUKNEECJHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)OC(=N3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-fluorophenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5129406.png)




![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bis[2-(4-methoxyphenyl)acetamide]](/img/structure/B5129434.png)

![N-[2-(2-methoxyphenoxy)ethyl]-4-phenoxybenzamide](/img/structure/B5129451.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}nicotinamide 1-oxide](/img/structure/B5129463.png)
![N-butyl-N'-{4-[3-(4-methylphenyl)-1-adamantyl]-1,3-thiazol-2-yl}urea](/img/structure/B5129468.png)
![1-bromo-2-[2-(2-methoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5129474.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5129483.png)
